molecular formula C20H21N3OS B2930742 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-44-4

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2930742
CAS No.: 391227-44-4
M. Wt: 351.47
InChI Key: QQCRXVISYQPDLQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a benzamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 2,4,6-trimethylphenylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. Subsequently, the benzamide group is introduced through a reaction with 3,5-dimethylbenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The thiadiazole ring can be reduced to form thiosemicarbazides.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Thiosemicarbazides.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of thiadiazole derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.

Medicine

In the medical field, this compound has potential therapeutic applications. It may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

  • 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of the thiadiazole ring and the benzamide group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-11-6-12(2)10-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)7-13(3)8-15(17)5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCRXVISYQPDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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